[5-Benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone
Description
5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C23H16ClN3O2 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
[5-benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C23H16ClN3O2/c24-19-13-11-16(12-14-19)15-27-21(23(29)18-9-5-2-6-10-18)20(25-26-27)22(28)17-7-3-1-4-8-17/h1-14H,15H2 |
InChI Key |
OTMLFTSAWYRONC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorobenzyl Substitution: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles, which may have different biological activities.
Substitution: The chlorobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in numerous ways.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known to inhibit the growth of various pathogens, making them valuable in the development of new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Triazole derivatives have shown promise in treating conditions such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in pathogens.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone: Lacks the benzoyl group but has similar biological activities.
5-benzoyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-ylmethanone: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
The presence of both the benzoyl and chlorobenzyl groups in 5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone makes it unique. These groups can enhance the compound’s binding affinity to molecular targets and improve its overall biological activity compared to similar compounds.
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